REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([CH:19]=[CH:20][CH:21]=1)[CH2:7][CH:8]([C:14]([O:16]CC)=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[CH2:12]([O:11][C:9](=[O:10])[CH:8]([CH2:7][C:6]1[CH:19]=[CH:20][CH:21]=[C:4]([Cl:3])[CH:5]=1)[C:14]([OH:16])=[O:15])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CC(C(=O)OCC)C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water (1200 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (29 ml) is added
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ether (2×350 ml)
|
Type
|
WASH
|
Details
|
The combined ether solutions are washed with water (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)O)CC1=CC(=CC=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |